molecular formula C8H15NO2 B1366302 Methyl 2-(piperidin-2-yl)acetate CAS No. 23692-08-2

Methyl 2-(piperidin-2-yl)acetate

Cat. No.: B1366302
CAS No.: 23692-08-2
M. Wt: 157.21 g/mol
InChI Key: KNLRJTRKAHPHEE-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-2-yl)acetate” is a compound that includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NO2 . The compound has a molecular mass of 193.671 Da .

Scientific Research Applications

Synthesis of Novel Piperidine Ring-Modified Analogs

Research has led to the efficient synthesis of novel piperidine ring-modified analogs of methyl 2-(piperidin-2-yl)acetate. This includes the development of alcohol and methyl ether analogs, achieved through piperidine ring alkylation, acylation, and subsequent reduction processes. These synthesized compounds have been structurally verified using mass spectrometry, NMR spectral data, and elemental analysis (Ojo, 2012).

Chemical Transformations for Piperidine Derivatives

In another study, non-activated aziridines were used as building blocks for creating novel cis-2-cyanomethyl-4-phenylpiperidines. This involved microwave-assisted ring expansion and radical-induced nitrile translocation, demonstrating an innovative method for synthesizing methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).

Application in Organic Synthesis

A study focused on using nano magnetite as a catalyst for the synthesis of certain piperidine derivatives. This involved a three-component reaction, highlighting the compound's potential in organic synthesis and pharmaceutical development (Mokhtary & Torabi, 2017).

Synthesis and Characterization of Piperidine Alkaloids

The synthesis of piperidine alkaloids from ladybird beetles was achieved, demonstrating the potential for deriving bioactive compounds from natural sources. This included the synthesis of optically pure alkaloids using a cyclisative carboamination-carbonylation tandem reaction (Kubizna et al., 2010).

Corrosion Inhibition Studies

Piperidine derivatives were also investigated for their corrosion inhibition properties on iron. This study utilized quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).

Anti-Acetylcholinesterase Activity

A compound bearing a piperidine moiety was identified as a potent anti-acetylcholinesterase inhibitor. The compound demonstrated a selective affinity for acetylcholinesterase over butyrylcholinesterase, indicating potential applications in treating diseases related to cholinergic system dysfunction (Sugimoto et al., 1995).

Antimicrobial Activity

Novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity. This study illustrates the potential of piperidine-based compounds in developing new antimicrobial agents (Vankadari et al., 2013).

Safety and Hazards

“Methyl 2-(piperidin-2-yl)acetate” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands, forearms, and face thoroughly after handling .

Future Directions

Piperidine derivatives, including “Methyl 2-(piperidin-2-yl)acetate”, continue to be a pivotal cornerstone in the production of drugs . Their derivatives are being utilized in different therapeutic applications, and recent studies have highlighted the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are likely to be key areas of future research .

Biochemical Analysis

Biochemical Properties

Methyl 2-(piperidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression profiles and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular activities and functions, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached for the compound to exert its effects. Additionally, high doses can result in toxicity, affecting the overall health and function of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding the metabolic pathways of this compound is essential for comprehending its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can impact its activity and function, as the compound may exert its effects in specific subcellular environments .

Properties

IUPAC Name

methyl 2-piperidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLRJTRKAHPHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410510
Record name Methyl piperidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23692-08-2
Record name Methyl piperidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridylacetic acid hydrochloride (10.00 g, 57.6 mmol) and platinum(IV) oxide (1.00 g, 4.4 mmol) were shaken in a mixture of 75 ml acetic acid, 75 ml methanol, and 10 ml conc. HCl on Parr under 60 psi hydrogen at room temperature overnight. The mixture was then filtered through Celite, and the filtrate evaporated under reduced pressure to yield 8.42 g (75.9%) of the title compound as an off-white solid. MS (NH3 -CI/DDIP): m/e 158 (M+H)+. 1H NMR (300 MHz, CDCl3): δ 1.50-1.96 (m, 6H); 2.80 (m, 2H); 3.20-3.60 (m, 3H); 3.76 (s, 3H). 13C NMR (60 MHz, d6 -DMSO): δ 21.94; 28.05; 37.46; 40.49; 44.12; 57.33; 52.74; 170.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
75.9%

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